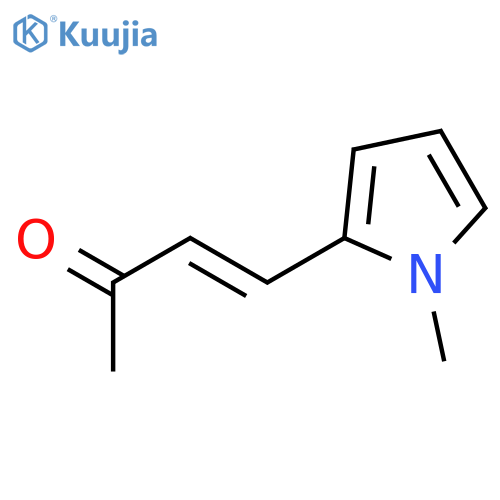Cas no 2433-64-9 (4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one)

2433-64-9 structure
商品名:4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one, 4-(1-methyl-1H-pyrrol-2-yl)-, (E)-
- 3-Buten-2-one, 4-(1-methyl-1H-pyrrol-2-yl)-, (3E)-
- 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one
- (E)-4-(1-methyl-1H-pyrrol-2-yl)-but-3-en-2-one
- (3E)-4-(1-methyl-1H-pyrrol-2-yl)-3-buten-2-one
- CS-0274656
- SCHEMBL11454969
- 2433-64-9
- EN300-1857799
- AKOS013603032
- 4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one
-
- インチ: InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+
- InChIKey: PUJATMYWGPUBQG-AATRIKPKSA-N
計算された属性
- せいみつぶんしりょう: 149.084063974Da
- どういたいしつりょう: 149.084063974Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-100mg |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 100mg |
¥25548 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-500mg |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 500mg |
¥32477 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-1g |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 1g |
¥33838 | 2023-04-14 | |
| Enamine | EN300-1857799-0.25g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 0.25g |
$447.0 | 2023-09-18 | ||
| Enamine | EN300-1857799-0.1g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 0.1g |
$427.0 | 2023-09-18 | ||
| Enamine | EN300-1857799-5.0g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 5g |
$3894.0 | 2023-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345326-50mg |
4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 98% | 50mg |
¥30477 | 2023-04-14 | |
| Enamine | EN300-1857799-0.5g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 0.5g |
$465.0 | 2023-09-18 | ||
| Enamine | EN300-1857799-10g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 10g |
$2085.0 | 2023-09-18 | ||
| Enamine | EN300-1857799-10.0g |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one |
2433-64-9 | 10g |
$5774.0 | 2023-06-03 |
4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
2433-64-9 (4-(1-methyl-1H-pyrrol-2-yl)but-3-en-2-one) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
